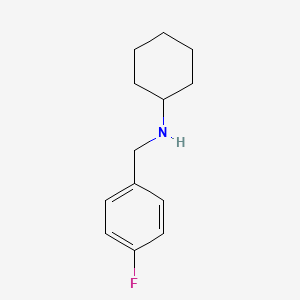

N-(4-fluorobenzyl)cyclohexanamine

Description

FTIR Spectroscopy

Key FTIR absorptions include:

FT-Raman Spectroscopy

Prominent Raman bands:

Surface-Enhanced Raman Spectroscopy (SERS)

SERS could amplify signals from the fluorobenzyl moiety, particularly the C–F stretch (1220 cm$$^{-1}$$) and aromatic deformations. Enhanced sensitivity might detect conformational changes at sub-micromolar concentrations.

Thermochemical Properties and Phase Behavior Analysis

Thermochemical Data

Phase Behavior

This compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Its solubility in water is limited (<1 mg/mL at 25°C) due to hydrophobicity. Differential scanning calorimetry (DSC) of related cyclohexylamines shows glass transitions near −20°C, suggesting amorphous solid formation under rapid cooling.

Table 1: Key Spectroscopic Assignments

| Vibration Mode | FTIR (cm$$^{-1}$$) | Raman (cm$$^{-1}$$) |

|---|---|---|

| N–H stretch | 3300–3250 | – |

| C–F stretch | 1220–1150 | 1220–1150 |

| C–N stretch | 1080–1020 | – |

| Aromatic C=C stretch | – | 1600 |

| Cyclohexane C–H bend | 1450–1370 | – |

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUEFBZPLQYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359393 | |

| Record name | N-(4-fluorobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356531-67-4 | |

| Record name | N-(4-fluorobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(4-fluorobenzyl)cyclohexanamine typically involves a two-step process :

Formation of N-(4-fluorobenzyl)cyclohexanone: This is achieved by reacting 4-fluorobenzylamine with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride in methanol or ethanol at temperatures ranging from 20°C to 64°C.

Reduction to this compound: The intermediate N-(4-fluorobenzyl)cyclohexanone is then reduced under acidic conditions to yield this compound.

Chemical Reactions Analysis

N-(4-fluorobenzyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-(4-fluorobenzyl)cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-(4-fluorobenzyl)cyclohexanamine has several applications in scientific research :

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: This compound is utilized in biochemical research, particularly in the study of enzyme interactions and protein binding.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorine atom on the benzyl ring can enhance the compound’s binding affinity to certain receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclohexanamine core modified with substituted benzyl groups, enabling comparative analysis of structural and functional differences:

N-(4-Chlorobenzyl)cyclohexanamine

- CAS No.: 46459-32-9

- Molecular Formula : C₁₃H₁₈ClN

- Molecular Weight : 223.74 g/mol

- Key Differences: Substituent: Chlorine (Cl) at the benzyl para position instead of fluorine (F). Impact: The chlorine atom increases molecular weight (223.74 vs. 207.29) and enhances lipophilicity due to its larger atomic radius and lower electronegativity compared to fluorine. This may influence solubility and receptor binding in biological systems.

N-(4-Bromo-3-fluorobenzyl)cyclohexanamine

- CAS No.: 1248786-61-9

- Molecular Formula : C₁₃H₁₇BrFN

- Molecular Weight : 286.18 g/mol

- Key Differences: Substituents: Bromine (Br) at the benzyl para position and fluorine (F) at the meta position. Impact: Bromine significantly increases molecular weight (286.18 vs. 207.29) and introduces steric bulk. The dual halogenation may alter electronic effects (e.g., resonance and inductive interactions) compared to mono-substituted analogs. Synonym Diversity: Multiple supplier codes (e.g., ZINC43576940, AKOS010971853) indicate industrial relevance .

N-(4-Nitrobenzyl)cyclohexanamine

- CAS No.: Not explicitly listed in evidence (referenced indirectly in PubChem data) .

- Expected Properties: Substituent: Nitro (-NO₂) group at the benzyl para position. Impact: The nitro group is highly electron-withdrawing, reducing basicity of the amine and increasing polarity. This could enhance solubility in polar solvents but reduce membrane permeability in biological contexts.

N-(4-Fluorobenzyl)-1-(phenylethynyl)cyclohexanamine (4z)

- Structure : Features an additional phenylethynyl group attached to the cyclohexanamine ring .

- This compound was synthesized via Zn-catalyzed KA² coupling, highlighting its utility in multicomponent reactions .

Comparative Data Table

Limitations and Knowledge Gaps

- Physical Data : Melting/boiling points, solubility, and spectral data (e.g., IR, MS) are absent in the provided evidence.

- Biological Activity: No direct studies on pharmacological or toxicological profiles are cited.

Biological Activity

N-(4-fluorobenzyl)cyclohexanamine is an organic compound with the molecular formula C₁₃H₁₈FN and a molecular weight of approximately 209.29 g/mol. Its structure features a cyclohexanamine moiety substituted with a 4-fluorobenzyl group, which enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, receptor interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the benzyl group is significant as it influences the compound's binding affinity and overall pharmacological profile.

Key Mechanisms:

- Receptor Binding : this compound has been studied for its binding affinity to sigma receptors (sigma-1 and sigma-2), which are implicated in numerous neurological processes and cancer biology .

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways related to cell proliferation and survival.

Biological Activity Overview

This compound demonstrates a range of biological activities that can be summarized as follows:

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzylcyclohexanamine | Benzyl group without fluorine | Different biological properties due to lack of fluorine |

| N-(2-chlorobenzyl)cyclohexanamine | Chlorine instead of fluorine | Varies in reactivity due to chlorine's properties |

| Cyclohexylamine | No aromatic substitution | Simpler structure; different reactivity profile |

Case Studies

Several studies have explored the biological implications of this compound:

- Biodistribution Studies : A study involving a radiotracer derivative, [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide, demonstrated high affinity for sigma receptors in tumor xenografts. Blocking sigma-1 receptors increased the tumor-to-background ratio, indicating potential for enhanced imaging techniques in oncology .

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications in metabolic disorders and cancer treatment.

- Neurogenesis Research : Investigations into the effects on neurogenesis suggest that compounds similar to this compound may play a role in promoting neuronal health and combating neurodegenerative conditions by modulating sigma receptor activity .

Q & A

Q. What are the standard synthetic routes for N-(4-fluorobenzyl)cyclohexanamine?

The synthesis typically involves alkylation of cyclohexanamine with 4-fluorobenzyl chloride or bromide under basic conditions (e.g., NaOH or K₂CO₃ in polar aprotic solvents like DMF or THF). Reaction optimization includes controlling stoichiometry, temperature (60–80°C), and reflux duration (12–24 hours) to maximize yield and purity. Purification via column chromatography or recrystallization is often employed .

Q. How is the purity and structural integrity of this compound verified?

Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions and cyclohexane conformation) and mass spectrometry (for molecular weight validation) are standard. High-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity (>95%), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What key functional groups influence the compound’s reactivity?

The 4-fluorobenzyl group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. The cyclohexylamine moiety contributes to conformational flexibility, affecting binding affinity in biological assays. The fluorine atom’s electronegativity also modulates solubility and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Post-synthetic analysis via kinetic studies (e.g., monitoring by TLC or in situ IR) identifies rate-limiting steps .

Q. What computational methods predict the compound’s biological activity and target interactions?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with receptors (e.g., GPCRs or enzymes) using crystal structures (PDB ID: 3G9k). QSAR models correlate substituent effects (e.g., fluorine position) with bioactivity, while MD simulations (GROMACS) assess binding stability over time .

Q. How can researchers resolve contradictions in reported biological activity data?

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time).

- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays.

- Structural analogs : Test derivatives to isolate the impact of the fluorobenzyl group vs. cyclohexylamine .

Q. What strategies enhance selectivity in designing derivatives for specific biological targets?

- Bioisosteric replacement : Substitute the fluorine atom with chloro or methoxy groups to modulate lipophilicity.

- Scaffold hopping : Integrate the fluorobenzyl group into bicyclic frameworks (e.g., bicyclo[2.2.1]heptane) to restrict conformational freedom and improve target engagement .

Methodological Guidance

Q. What are best practices for characterizing physicochemical properties?

- Solubility : Use shake-flask methods with buffers (pH 1–10) and logP calculations (ChemAxon).

- Stability : Accelerated degradation studies (40°C/75% RH) monitored by HPLC.

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and salt forms (e.g., hydrochloride vs. hydrobromide) .

Q. How to design robust enzyme inhibition assays for this compound?

- Kinetic assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values.

- Negative controls : Include structurally related but inactive analogs (e.g., non-fluorinated benzyl derivatives).

- Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., proteases) to map binding pockets .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities?

- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled competitors) with functional assays (cAMP or calcium flux).

- Species specificity : Test across human, rat, and mouse receptors to identify interspecies variability.

- Allosteric vs. orthosteric effects : Use mutagenesis (e.g., Ala-scanning) to pinpoint interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.